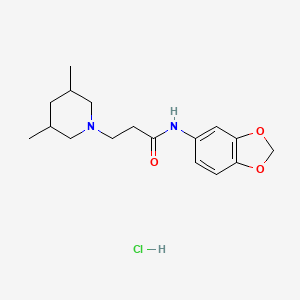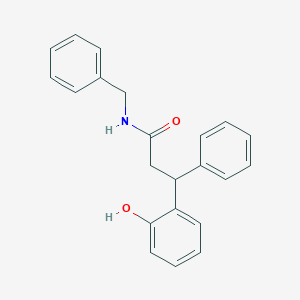
N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)dipropanamide
Übersicht
Beschreibung
N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)dipropanamide, commonly known as FDP, is a chemical compound that has gained attention in scientific research due to its diverse applications. FDP is a fluorescent probe that can be used in biochemical and physiological studies due to its unique properties. In
Wirkmechanismus
FDP works by binding to metal ions or enzymes, which results in a change in its fluorescent properties. In the presence of metal ions, FDP undergoes a conformational change that leads to an increase in its fluorescence intensity. Similarly, when FDP binds to an enzyme, the enzyme cleaves the amide bond in FDP, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
FDP has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging studies to visualize the distribution of metal ions and enzymes in cells. FDP has also been used to study the activity of enzymes in real-time, providing insights into the kinetics of enzymatic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FDP is its high selectivity towards metal ions and enzymes. It can be used to detect these targets in complex biological samples with high sensitivity. FDP is also stable under a range of experimental conditions, making it suitable for use in a variety of assays. However, FDP has limitations such as its relatively low quantum yield and susceptibility to photobleaching.
Zukünftige Richtungen
There are several future directions for the use of FDP in scientific research. One area of interest is the development of FDP-based sensors for the detection of metal ions and enzymes in vivo. Another direction is the use of FDP in drug discovery, where it can be used to screen for compounds that modulate the activity of enzymes. Additionally, FDP can be used in the study of protein-protein interactions, where it can be used to label specific amino acid residues in proteins.
Wissenschaftliche Forschungsanwendungen
FDP is widely used as a fluorescent probe in biochemical and physiological studies. It can be used to detect the presence of metal ions, such as copper and zinc, in biological samples. FDP can also be used to monitor the activity of enzymes, such as proteases, in living cells. In addition, FDP can be used to study the structure and function of proteins by labeling specific amino acid residues.
Eigenschaften
IUPAC Name |
N-[4-[9-[4-(propanoylamino)phenyl]fluoren-9-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O2/c1-3-29(34)32-23-17-13-21(14-18-23)31(22-15-19-24(20-16-22)33-30(35)4-2)27-11-7-5-9-25(27)26-10-6-8-12-28(26)31/h5-20H,3-4H2,1-2H3,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXGFNRSHSYYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3945965.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3945975.png)
![4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3945981.png)

![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3946000.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B3946003.png)



![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3946031.png)
![N-(2,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3946035.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B3946043.png)

![propyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3946058.png)